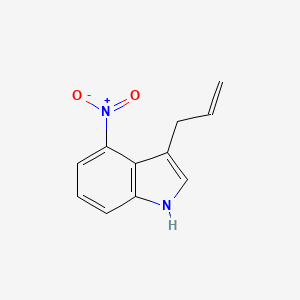
3-Allyl-4-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-4-nitro-1H-indole: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and synthetic drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 3-Allyl-4-nitro-1H-indole, often involves transition metal-catalyzed cyclization reactions of unsaturated substrates . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method is the transition metal-catalyzed cyclization of alkynes and nitrogen sources .
Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Allyl-4-nitro-1H-indole can undergo various chemical reactions, including:
Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Allyl-4-nitro-1H-indole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Indole derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, and anticancer agents . They can bind to multiple receptors and exhibit a wide range of biological activities .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of various microbial infections .
Industry: Indole derivatives are used in the production of agrochemicals, dyes, and fragrances . This compound can be used as an intermediate in the synthesis of these products .
Mecanismo De Acción
The mechanism of action of 3-Allyl-4-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components . The indole nucleus can bind to various receptors, modulating their activity and leading to diverse biological effects .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness: 3-Allyl-4-nitro-1H-indole is unique due to the presence of both an allyl and a nitro group, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
4-nitro-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C11H10N2O2/c1-2-4-8-7-12-9-5-3-6-10(11(8)9)13(14)15/h2-3,5-7,12H,1,4H2 |
Clave InChI |
ZUTBQSAHMUIEHN-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CNC2=C1C(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



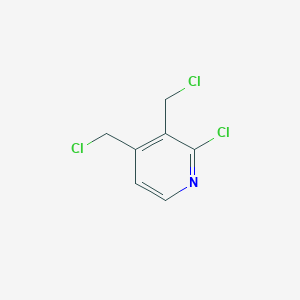
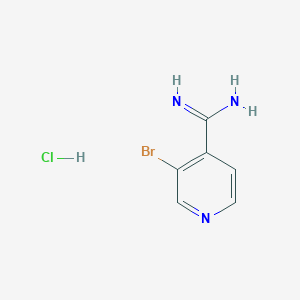
![[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695315.png)
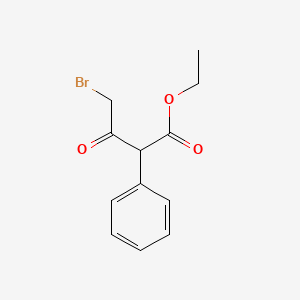
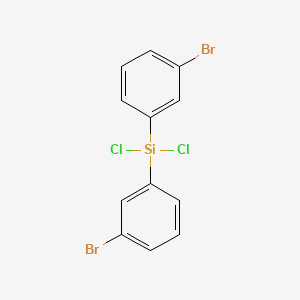
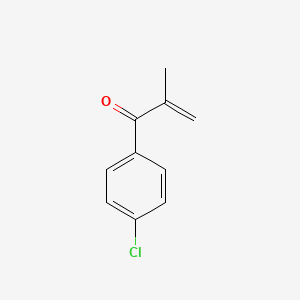
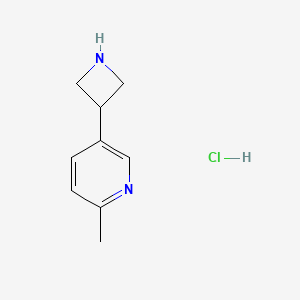
![Bis[(2-methylpropan-2-yl)oxy]diazene](/img/structure/B13695342.png)
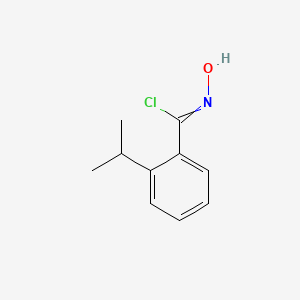
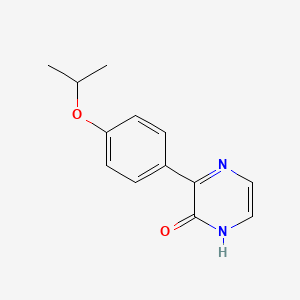
![Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13695352.png)
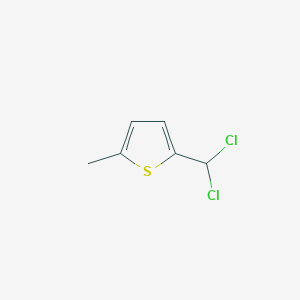
![3-[2-Oxo-3-(2-propynyl)-2,3-dihydro-1-benzimidazolyl]piperidine-2,6-dione](/img/structure/B13695363.png)
